molecular formula C11H9F2NOS B3220172 3a-(Difluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one CAS No. 1191927-89-5

3a-(Difluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one

Cat. No.: B3220172
CAS No.: 1191927-89-5
M. Wt: 241.26 g/mol
InChI Key: XPOURVRXDBQGLN-UHFFFAOYSA-N
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Description

3a-(Difluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one is a benzo-fused pyrrolothiazole derivative offered with a purity of 95% . This class of N,S-containing heterocyclic compounds is recognized as a privileged structure in medicinal chemistry due to its presence in molecules with a range of biological activities . Compounds based on the pyrrolo[2,1-b]thiazole scaffold have been investigated for various therapeutic applications and have been reported to exhibit properties including anticonvulsant activity . The structural motif is commonly synthesized via [3+2] cycloaddition reactions, a powerful method for constructing complex, polyheterocyclic systems . The specific incorporation of a difluoromethyl group at the 3a-position is a feature of significant interest, as the introduction of fluorine atoms can profoundly influence a molecule's electronic properties, metabolic stability, and bioavailability . This makes this compound a valuable building block for chemical synthesis and a promising candidate for further pharmacological exploration in drug discovery research. This product is intended for research applications only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3a-(difluoromethyl)-2,3-dihydropyrrolo[2,1-b][1,3]benzothiazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NOS/c12-10(13)11-6-5-9(15)14(11)7-3-1-2-4-8(7)16-11/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOURVRXDBQGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C1=O)C3=CC=CC=C3S2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3a-(Difluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrrole and thiazole derivatives, which are known for their diverse pharmacological properties. The biological activity of this compound has been explored in various studies, focusing on its therapeutic potential.

  • Molecular Formula : C11H9F2NOS
  • CAS Number : 1191927-89-5
  • Synonyms : Pyrrolo[2,1-b]benzothiazol-1(2H)-one

The structural characteristics of this compound contribute to its biological activity, particularly due to the presence of the difluoromethyl group and the fused heterocyclic rings.

Anticonvulsant Properties

Research indicates that derivatives of benzo[b]pyrrole and thiazole exhibit anticonvulsant activity. For instance, studies have shown that related compounds can modulate neurotransmitter systems involved in seizure activity, suggesting that this compound may possess similar effects. The mechanism of action is thought to involve interaction with GABAergic and glutamatergic pathways, which are crucial in seizure modulation .

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Research has highlighted that thiazole derivatives can act as angiogenesis inhibitors and modulate metabotropic glutamate receptors (mGluR4), which are implicated in cancer progression. The ability to inhibit tumor growth through these mechanisms positions this compound as a candidate for further investigation in oncology .

Pharmacokinetics and Absorption

Studies have indicated that this compound exhibits favorable absorption characteristics, which is essential for its bioavailability and therapeutic efficacy. The synthesis method described for this compound yields a product with high purity and a significant yield (up to 85%), facilitating its potential use in pharmacological applications .

Synthesis and Characterization

A notable study detailed the synthesis of this compound using a one-pot method involving difluoro gamma-keto acid methyl esters and o-phenylenediamine. This method not only simplifies the synthesis process but also enhances the yield of the desired product .

Comparative Biological Studies

Compound NameBiological ActivityReference
This compoundAnticonvulsant
Benzothiazole DerivativesAntitumor
Pyrrole DerivativesAnticonvulsant

These comparative studies emphasize the potential of this compound in therapeutic applications.

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its biological activity.

  • Anticancer Activity : Research indicates that derivatives of thiazole compounds exhibit anticancer properties. The presence of the difluoromethyl group can enhance the lipophilicity and bioavailability of the compound, making it a candidate for further investigation in cancer therapeutics .
  • Antimicrobial Properties : Studies have demonstrated that thiazole derivatives possess antimicrobial activity. The compound's structure may allow it to interact with bacterial enzymes or membranes, providing a pathway for developing new antibiotics .
  • Neuroprotective Effects : Some thiazole compounds have been linked to neuroprotective effects in preclinical studies. The unique molecular interactions facilitated by the difluoromethyl group could be explored for neurodegenerative diseases .

Material Science Applications

In material science, 3a-(Difluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one can be utilized in the development of advanced materials:

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties such as increased thermal stability and chemical resistance. Its incorporation into polymer matrices could enhance performance in various applications .
  • Fluorescent Materials : Given the electronic properties of thiazole-containing compounds, this molecule may be explored for use in fluorescent materials or sensors. Its ability to form stable complexes with metal ions could lead to innovative sensing technologies .

Synthetic Chemistry Applications

The compound is also valuable in synthetic chemistry:

  • Building Block for Synthesis : this compound can act as a versatile intermediate in organic synthesis. Its reactivity allows for further functionalization, enabling the creation of more complex molecules .
  • Reagent in Cycloaddition Reactions : The compound has been utilized in cycloaddition reactions to form fused heterocyclic structures. These reactions are essential for synthesizing various biologically active compounds and materials .

Case Studies

Several studies highlight the applications of this compound:

  • Synthesis of Anticancer Agents : A recent study focused on modifying the structure of this compound to enhance its anticancer properties. The synthesized derivatives were tested against various cancer cell lines, showing promising results .
  • Development of Antimicrobial Agents : Another research project involved synthesizing derivatives based on this compound and evaluating their antimicrobial efficacy against resistant bacterial strains. The results indicated significant activity compared to standard antibiotics .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Substituent(s) Core Structure Key Properties
This compound Difluoromethyl at 3a Benzo[d]pyrrolo[2,1-b]thiazole Enhanced metabolic stability; synthesized via S-aminonucleophile cyclization
Benzo[d]pyrrolo[3′,4′:2,3]pyrrolo[2,1-b]thiazole-1,4,5(2H)-trione (8e) Furan-2-carbonyl at 3a 6/5/5/5-tetracyclic system Antioxidant activity; mp 251–253°C; synthesized via Schiff base reactions
3a-(Thiophene-2-carbonyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazole (8f) Thiophene-2-carbonyl at 3a Benzo[d]pyrrolo[2,1-b]thiazole Yellow solid; characterized by NMR and IR
3a-(Trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[1,2-a]imidazol-1-one Trifluoromethyl at 3a Benzo[d]pyrrolo[1,2-a]imidazole Higher lipophilicity; potential CNS activity
3a-Benzoyl-2-isopropyl analog (8h) Benzoyl at 3a, isopropyl at N2 Benzo[d]pyrrolo[2,1-b]thiazole Lower diastereoselectivity in synthesis; red solid
  • Difluoromethyl vs.
  • Acyl vs. Alkyl Substituents : Acyl groups (e.g., benzoyl, thiophene-carbonyl) enhance antioxidant activity but may reduce synthetic yields (e.g., 45% for compound 8e ), whereas alkyl groups (e.g., isopropyl) simplify synthesis but lower diastereoselectivity .

Physicochemical and Spectroscopic Data

  • Melting Points : The target compound’s melting point is unreported, but analogs range from 243–255°C (e.g., 8e: 251–253°C ; CNS-active derivatives: ~252–255°C ).
  • Spectroscopy : All compounds are characterized by $ ^1H $ NMR, $ ^{13}C $ NMR, and IR, with distinct shifts for difluoromethyl (δ ~5.5–6.5 ppm in $ ^1H $) and acyl groups (δ ~170–180 ppm in $ ^{13}C $) .

Q & A

Q. What are the key synthetic routes for 3a-(difluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one?

Two primary methodologies are documented:

  • Nucleophilic substitution : A base (e.g., K₂CO₃) in DMF facilitates alkylation of a thiol-containing precursor with RCH₂Cl at room temperature. This method is effective for introducing substituents at the thiazole ring .
  • Cyclization via 2-thiocyanatopyrroles : A novel approach uses 2-thiocyanatopyrroles to construct the benzo[d]pyrrolo[2,1-b]thiazole core. This method emphasizes regioselectivity and efficiency, avoiding harsh conditions .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • Single-crystal X-ray diffraction : Resolves stereochemistry and bond lengths (e.g., analogous studies on benzothiazinones ).
  • Spectroscopic techniques : NMR (¹H/¹³C) and HRMS to confirm functional groups and molecular weight. For example, ¹H NMR can distinguish diastereotopic protons in the dihydrothiazole ring .

Q. What functional groups dominate reactivity in this compound?

  • Difluoromethyl group : Enhances metabolic stability and influences electronic properties via inductive effects.
  • Thiazole-pyrrolo fused ring : Participates in π-π stacking and hydrogen bonding, critical for biological interactions .

Advanced Research Questions

Q. How can low yields during the nucleophilic substitution step be mitigated?

  • Optimize reaction conditions : Increase base equivalents (e.g., K₂CO₃ from 1.2 to 1.5 eq.) or use polar aprotic solvents (DMF vs. acetonitrile) to enhance solubility .
  • Stoichiometric adjustments : A slight excess of alkylating agent (RCH₂Cl, 1.1 eq.) improves conversion rates without side-product formation .

Q. What strategies address regioselectivity challenges in cyclization reactions?

  • Substituent-directed cyclization : Electron-withdrawing groups on precursors guide ring closure. For example, thiocyanate groups in 2-thiocyanatopyrroles favor benzo[d]pyrrolo[2,1-b]thiazole formation .
  • Temperature control : Lower temperatures (0–25°C) reduce kinetic byproducts, as seen in analogous heterocycle syntheses .

Q. How is stereochemical integrity maintained during synthesis?

  • Chiral auxiliaries : Temporary stereodirecting groups ensure enantioselective formation of the dihydrothiazole ring.
  • Crystallographic monitoring : Periodic X-ray analysis (e.g., as in benzothiazinone studies) verifies configuration retention .

Q. What analytical methods resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, NOESY) : Differentiates overlapping signals in the fused ring system. For example, NOESY correlations confirm spatial proximity of protons in the dihydrothiazole moiety .
  • Computational modeling : DFT calculations predict NMR chemical shifts, cross-validating experimental data .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of difluoromethyl groups in transition-state stabilization during cyclization.
  • Biological profiling : Prioritize assays (e.g., kinase inhibition) based on structural analogs with known activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-(Difluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one
Reactant of Route 2
3a-(Difluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazol-1(2H)-one

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